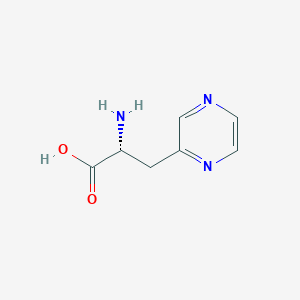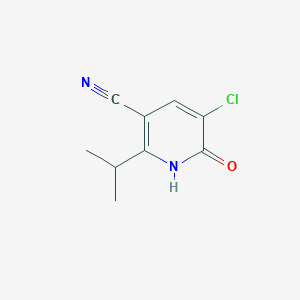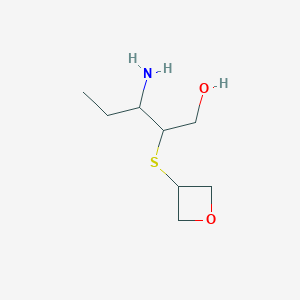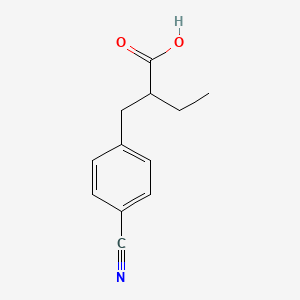
3-Fluoro-2-methyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methyl-4-nitropyridine is an organic compound that belongs to the class of fluorinated pyridines. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine, methyl, and nitro groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-nitropyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-methyl-4-nitropyridine with a fluorinating agent such as Selectfluor® under basic conditions . The reaction proceeds via the substitution of the nitro group with a fluorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Aminopyridines: Formed by the reduction of the nitro group.
Carboxypyridines: Formed by the oxidation of the methyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-2-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the molecule by forming strong hydrogen bonds and van der Waals interactions with the target. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitropyridine: Lacks the methyl group, which can affect its reactivity and applications.
2-Fluoro-4-nitropyridine: Has the fluorine atom in a different position, leading to different chemical properties.
3-Methyl-4-nitropyridine: Lacks the fluorine atom, which can influence its biological activity and stability.
Uniqueness
3-Fluoro-2-methyl-4-nitropyridine is unique due to the combination of fluorine, methyl, and nitro groups in the pyridine ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-fluoro-2-methyl-4-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-6(7)5(9(10)11)2-3-8-4/h2-3H,1H3 |
InChI Key |
QAWZIZVDZIMNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)

![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)


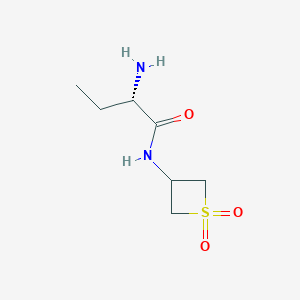
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)

